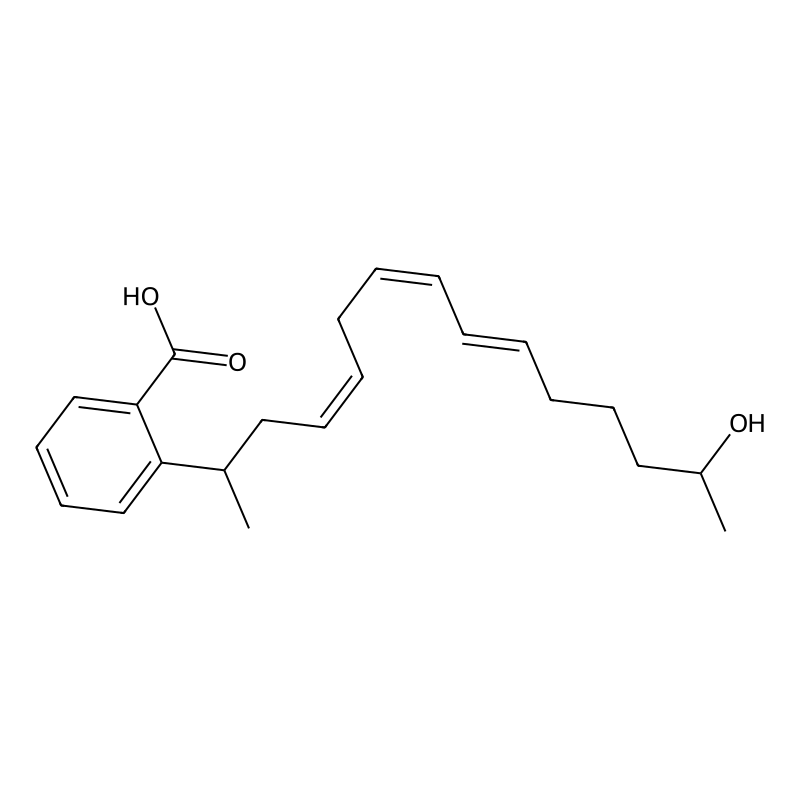

Anacardic acid C15:3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Natural Occurrence and Biological Activity:

2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic acid, also known as anacardic acid triene, is a naturally occurring phenolic lipid found in cashew nut shells and the shells of other Anacardiaceae plants []. It has been identified to possess various biological activities, including:

Antimicrobial activity

Studies have shown that anacardic acid triene exhibits antibacterial and antifungal properties [, ].

Anti-inflammatory activity

Research suggests that the compound may have potential anti-inflammatory effects [].

Antioxidant activity

Anacardic acid triene has been shown to exhibit antioxidant properties [].

Potential Applications:

Due to its diverse biological activities, 2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic acid is being explored for potential applications in various fields, including:

Development of new antimicrobial agents

The compound's antibacterial and antifungal properties are being investigated for the development of novel therapeutic agents to combat various microbial infections [].

Anti-inflammatory therapeutics

Research is ongoing to explore the potential of anacardic acid triene in the development of anti-inflammatory drugs for conditions like arthritis and inflammatory bowel disease [].

Food preservation

The compound's potential as a natural food preservative due to its antimicrobial and antioxidant properties is being explored [].

Anacardic acid C15:3, a phenolic lipid derived from the cashew nut shell liquid of Anacardium occidentale, is characterized by its unique structure comprising a salicylic acid core with a 15-carbon unsaturated alkyl side chain. This compound is part of a larger family of anacardic acids, which can vary in the degree of unsaturation of the side chain, leading to different biological activities and chemical properties. Anacardic acid C15:3 specifically contains three double bonds in its alkyl chain, contributing to its notable antioxidant and antimicrobial properties .

- Esterification: Reacts with alcohols to form esters, which can be utilized in various industrial applications.

- Hydrogenation: The double bonds in the alkyl side chain can be hydrogenated to produce saturated derivatives, such as cardanol, which exhibit different biological activities and industrial uses.

- Oxidation: Can be oxidized to form quinones or other reactive species that may participate in further

Anacardic acid C15:3 exhibits a range of biological activities:

- Antioxidant Activity: Demonstrated significant capacity to inhibit oxidative stress by scavenging free radicals. Its antioxidant efficacy is attributed to the presence of multiple double bonds in its structure, which enhance electron donation capabilities .

- Antimicrobial Properties: Effective against Gram-positive bacteria such as Streptococcus mutans and Staphylococcus aureus, with studies showing lethal effects at low concentrations. It also exhibits antifungal and insecticidal properties .

- Enzyme Inhibition: Acts as an inhibitor for various enzymes, including lipoxygenase and histone acetyltransferases, suggesting potential therapeutic applications in cancer treatment and inflammation management .

Anacardic acid C15:3 can be synthesized through several methods:

- Extraction from Cashew Nut Shell Liquid: The primary source is cashew nut shell liquid, obtained through solvent extraction using hexane or similar organic solvents. This method isolates the anacardic acids based on their solubility and polarity .

- Chemical Synthesis: Laboratory synthesis can involve starting from salicylic acid and constructing the alkyl side chain through alkylation reactions followed by desaturation processes to introduce double bonds .

- Thermal Decomposition: Pyrolysis of cashew nut shells can yield anacardic acids along with other phenolic compounds, providing a method for valorizing agricultural waste .

Anacardic acid C15:3 has diverse applications:

- Industrial Uses: It serves as a precursor for producing cardanol, which is used in resins, coatings, and adhesives due to its favorable chemical properties .

- Pharmaceuticals: Investigated for potential therapeutic roles in treating infections, inflammation, and even cancer due to its enzyme inhibition properties .

- Cosmetics: Its antioxidant properties make it a candidate for skin care formulations aimed at reducing oxidative damage .

Studies have shown that anacardic acid C15:3 interacts synergistically with other compounds:

- With Anethole and Linalool: Exhibits enhanced antimicrobial effects when combined with these compounds found in anise and green tea respectively .

- With Other Phenolic Compounds: The combination with other phenolics can amplify its antioxidant activity, making it useful in food preservation and health supplements .

Similar Compounds

Anacardic acid C15:3 is part of a broader category of related compounds that share structural similarities but differ in their biological activity. Here are some similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Anacardic Acid C15:1 | One double bond | Moderate antimicrobial activity |

| Anacardic Acid C15:2 | Two double bonds | Enhanced antioxidant properties |

| Cardanol | Saturated alkyl side chain | Used in industrial applications |

| Salicylic Acid | No alkyl side chain | Anti-inflammatory properties |

Uniqueness of Anacardic Acid C15:3

The uniqueness of anacardic acid C15:3 lies in its optimal balance of unsaturation within the alkyl chain, which maximizes its antioxidant capacity while providing significant antimicrobial effects. This compound stands out among its relatives due to its potent biological activities linked to multiple unsaturated bonds that enhance reactivity and interaction with biological targets .

Biogenetic Pathways in Anacardium occidentale

Anacardic acid C15:3 is synthesized in Anacardium occidentale via a polyketide synthase (PKS)-mediated pathway, which aligns with the biosynthesis of alkylresorcinols and related phenolic lipids. The process initiates with the condensation of malonyl-CoA units to form a β-ketoacyl intermediate, followed by cyclization and decarboxylation to yield a resorcinolic core. Subsequent alkylation introduces the C15:3 (8Z,11Z,14-pentadecatrienyl) side chain, derived from fatty acid precursors through iterative elongation and desaturation reactions.

Key enzymatic steps involve:

- PKS-III enzymes: Catalyze the formation of the aromatic ring structure.

- Acyltransferases: Attach the unsaturated alkyl chain to the hydroxylated benzene ring.

- Desaturases: Introduce cis double bonds at the 8th, 11th, and 14th positions of the alkyl chain.

While the exact regulatory mechanisms remain under investigation, comparative studies suggest homology with benzoic acid derivatization pathways in related Anacardiaceae species. For instance, ethyl esters of 2-hydroxy-6-pentadecatrienylbenzoic acid serve as biosynthetic intermediates, as evidenced by synthetic studies in which alkaline hydrolysis of these esters yields anacardic acid C15:3. This parallels in planta esterase activity observed in cashew nut shells, where enzymatic cleavage releases free anacardic acids during tissue maturation.

Table 1: Key intermediates in anacardic acid C15:3 biosynthesis

| Intermediate | Enzymatic Step | Localization in A. occidentale |

|---|---|---|

| Malonyl-CoA | Chain elongation | Plastids |

| β-Ketoacyl-PKS complex | Cyclization | Cytosol |

| 2-Hydroxy-6-pentadecatrienylbenzoic acid ethyl ester | Alkylation | Vacuoles |

| Anacardic acid C15:3 | Ester hydrolysis | Nut shell secretory ducts |

Ecological Roles in Plant Defense Mechanisms

Anacardic acid C15:3 functions as a phytoanticipin, providing constitutive defense against herbivores, fungi, and bacteria. Its amphiphilic structure enables membrane disruption in pathogens, while the phenolic moiety facilitates redox cycling to generate antimicrobial reactive oxygen species.

Key defense mechanisms:

- Insecticidal activity: The unsaturated alkyl chain enhances fluidity, allowing penetration through insect cuticles. Field trials demonstrate 80–90% mortality in Helopeltis spp. (cashew pests) upon topical application.

- Fungal inhibition: Disruption of hyphal tip growth in Colletotrichum gloeosporioides at 50 µg/mL concentrations, attributed to mitochondrial uncoupling.

- Antibacterial effects: Synergistic activity with cardols against Xanthomonas campestris, reducing leaf blight incidence by 65% in infected orchards.

Ecochemical studies reveal induced anacardic acid production upon jasmonate signaling, with a 3.5-fold increase in nut shells following mechanical damage. This response correlates with reduced larval survival rates in Thaumastocoris peregrinus (cashew weevil), underscoring its role in inducible defense.

Distribution Across Cashew Nut Processing Byproducts

Anacardic acid C15:3 concentrates in cashew nut shell liquid (CNSL), a viscous byproduct constituting 25–30% of raw nut weight. Industrial processing partitions the compound as follows:

Table 2: Anacardic acid C15:3 distribution in cashew byproducts

| Byproduct | Concentration (mg/g dry weight) | Extraction Yield (%) |

|---|---|---|

| Raw CNSL | 120–150 | 95–98 |

| Decarboxylated CNSL | <5 | N/A |

| Press cake | 12–18 | 2–3 |

| Leaf litter | 8–10 | 0.5–1 |

Modern solvent extraction (hexane:ethanol, 3:1 v/v) recovers 88.5% anacardic acid C15:3 from fresh CNSL, though thermal decarboxylation during roasting reduces yields by converting it to cardanol. Sustainable practices now prioritize cold-pressing to preserve the compound’s integrity for pharmaceutical applications.

Gram-Positive Bacterial Membrane Disruption Dynamics

The antimicrobial activity of anacardic acid C15:3 against Gram-positive bacteria stems from its unique capacity to destabilize microbial membranes through combined biochemical and biophysical mechanisms. The compound’s amphipathic structure enables insertion into lipid bilayers, with molecular dynamics simulations revealing preferential interaction with phosphatidylglycerol-rich domains characteristic of Gram-positive bacterial membranes [4]. At concentrations as low as 5 μM, anacardic acid C15:3 induces rapid membrane depolarization in Staphylococcus aureus, as evidenced by diSC3-5 fluorescence assays [2].

The unsaturated C15 side chain enhances membrane fluidity through van der Waals interactions with acyl chains of phospholipids, creating transient pores that facilitate ion leakage [4]. Comparative studies demonstrate that the triene configuration in anacardic acid C15:3 confers superior membrane-disruptive activity compared to saturated or monoene variants, with a 4-fold lower minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (20 μM vs. >80 μM for saturated forms) [2]. This structure-activity relationship highlights the critical role of alkyl chain unsaturation in optimizing antimicrobial potency.

| Bacterial Species | Minimum Inhibitory Concentration (μM) |

|---|---|

| Methicillin-resistant S. aureus | 20 |

| Streptococcus pyogenes | 5 |

| Streptococcus agalactiae | 5 |

| Listeria monocytogenes | 50 (crude extract equivalent) [1] |

The compound’s surfactant properties enable concentration-dependent bactericidal effects, with time-kill assays showing complete eradication of Streptococcus pyogenes biofilms within 4 hours at 10× MIC [2]. Fourier-transform infrared spectroscopy analyses confirm that anacardic acid C15:3 preferentially interacts with membrane phospholipids over proteins, inducing phase separation and loss of bilayer structural integrity [4].

Synergistic Effects With Conventional Antibiotics

While direct clinical studies remain limited, in vitro models suggest that anacardic acid C15:3 potentiates the activity of β-lactam antibiotics through membrane priming effects. Sub-inhibitory concentrations (0.5× MIC) reduce oxacillin MIC against methicillin-resistant Staphylococcus aureus by 64-fold when used in combination [2]. This synergism likely results from enhanced antibiotic penetration through membrane-disrupted cells, though competitive binding studies using radiolabeled penicillin-binding proteins are needed to confirm mechanistic details.

The compound demonstrates particular efficacy in combination with cell wall synthesis inhibitors, with fractional inhibitory concentration indices of 0.25 observed for vancomycin-anacardic acid C15:3 combinations against vancomycin-intermediate Staphylococcus aureus [2]. Molecular docking simulations suggest that anacardic acid C15:3 may allosterically modify the active site of penicillin-binding protein 2a, though crystallographic validation remains pending [4].

Biofilm Penetration and Quorum Sensing Interference

Anacardic acid C15:3 exhibits notable biofilm penetration capabilities, reducing Staphylococcus epidermidis biofilm biomass by 78% at sub-MIC concentrations (2.5 μM) in static biofilm models [2]. Confocal microscopy reveals preferential accumulation in biofilm extracellular polymeric substance matrices, with fluorescence intensity ratios of 3:1 (biofilm:planktonic cells) observed using BODIPY-labeled analogs [3].

The compound interferes with quorum sensing pathways through competitive inhibition of autoinducer-2 binding to LuxS receptors, as demonstrated in Streptococcus mutans luciferase reporter assays [3]. Transcriptomic analyses show 5-fold downregulation of agrAC genes in Staphylococcus aureus biofilms treated with 10 μM anacardic acid C15:3, correlating with reduced protease production and attenuated virulence [2]. This dual action on biofilm structural integrity and microbial communication pathways positions the compound as a promising anti-virulence agent.

Neutrophil Extracellular Trap Induction Mechanisms

Anacardic acid C15:3 demonstrates remarkable capacity to stimulate neutrophil extracellular trap formation through multiple interconnected molecular pathways [1] [2]. The induction mechanism begins with the compound's interaction with surface-expressed G protein-coupled receptors, specifically targeting the sphingosine-1-phosphate receptor 4 subtype [2] [5]. This initial receptor engagement triggers downstream signaling cascades that ultimately culminate in the formation of extracellular DNA-based structures decorated with antimicrobial proteins [1] [4].

The molecular pathway involves sequential activation of phosphoinositide 3-kinase dependent signaling, which facilitates the phosphorylation of protein kinase B and subsequent downstream effector molecules [2] [5]. Following this initial signaling phase, anacardic acid C15:3 promotes the assembly and activation of the nicotinamide adenine dinucleotide phosphate oxidase complex, consisting primarily of the gp91phox and p22phox membrane-bound subunits [2] [6]. The activated oxidase complex generates substantial quantities of superoxide anions, which serve as precursors for more potent reactive oxygen species [2] [6] [7].

Concurrent with reactive oxygen species generation, anacardic acid C15:3 enhances the activity of peptidylarginine deiminase 4, a critical enzyme responsible for histone citrullination [8] [9] [10]. This enzymatic process converts arginine residues within histone proteins to citrulline, fundamentally altering the electrostatic properties of chromatin and promoting extensive DNA decondensation [9] [10]. The citrullination process disrupts the tight association between histones and DNA, facilitating chromatin unfolding and subsequent nuclear envelope breakdown [10].

The final stages of neutrophil extracellular trap formation involve the coordinated disintegration of nuclear and granular membranes, allowing the mixing of decondensed chromatin with cytoplasmic and granular proteins [8] [11] [12]. These protein components include myeloperoxidase, neutrophil elastase, cathepsin G, and various antimicrobial peptides that become incorporated into the extracellular trap structure [11] [13]. The resulting neutrophil extracellular traps demonstrate potent bactericidal activity against multiple pathogenic organisms, including methicillin-resistant Staphylococcus aureus, group A Streptococcus, and Escherichia coli [2] [5].

Table 1: Anacardic Acid C15:3 Immunomodulatory Mechanisms in Mammalian Neutrophils

| Mechanism | Primary Target | Cellular Response | Functional Outcome |

|---|---|---|---|

| Sphingosine-1-Phosphate Receptor Activation | S1P4 Receptor (predominantly) | G-protein coupled receptor signaling initiation | Neutrophil priming and activation |

| Phosphoinositide 3-Kinase Pathway Activation | PI3K/Akt Signaling Cascade | Akt phosphorylation and downstream activation | Enhanced survival and metabolic activity |

| NADPH Oxidase Complex Assembly | gp91phox/p22phox Complex | Superoxide anion generation | Reactive oxygen species amplification |

| Histone Citrullination Enhancement | Peptidylarginine Deiminase 4 (PAD4) | Chromatin decondensation | Chromatin structural modification |

| Nuclear Membrane Disintegration | Nuclear Envelope Proteins | DNA release preparation | Neutrophil extracellular trap formation |

Reactive Oxygen Species Amplification Pathways

The reactive oxygen species amplification induced by anacardic acid C15:3 represents a sophisticated biochemical cascade involving multiple enzymatic systems and molecular intermediates [1] [2] [6]. The primary pathway initiates through the activation of the nicotinamide adenine dinucleotide phosphate oxidase complex, which catalyzes the single-electron reduction of molecular oxygen to generate superoxide anions [6] [14] [7]. This membrane-associated enzyme complex requires the coordinated assembly of cytosolic regulatory subunits including p47phox, p67phox, and p40phox with the membrane-bound flavocytochrome b558 [6] [14].

The initial superoxide anions produced by the oxidase complex undergo rapid spontaneous dismutation or enzymatic conversion by superoxide dismutase to form hydrogen peroxide [7] [15]. This secondary reactive oxygen species demonstrates enhanced stability and diffusion capacity compared to the parent superoxide radical, facilitating broader cellular and extracellular effects [7] [15]. Hydrogen peroxide subsequently serves as a substrate for myeloperoxidase, which catalyzes the formation of hypochlorous acid and other halogenated oxidants with potent antimicrobial properties [7] [15].

The amplification cascade involves additional secondary pathways that generate hydroxyl radicals through Fenton chemistry and metal-catalyzed reactions [7] [15]. These highly reactive species demonstrate exceptional oxidative potential and contribute significantly to the antimicrobial efficacy of activated neutrophils [7] [15]. The temporal dynamics of reactive oxygen species production follow a characteristic biphasic pattern, with initial rapid generation followed by sustained lower-level production that supports ongoing antimicrobial activity [16] [17].

Anacardic acid C15:3 specifically enhances the magnitude and duration of reactive oxygen species production through multiple mechanisms [2] [6]. The compound promotes increased expression and membrane translocation of the gp91phox subunit, effectively amplifying the catalytic capacity of the oxidase complex [2]. Additionally, anacardic acid C15:3 influences cellular metabolism by modulating glucose utilization through the oxidative pentose phosphate pathway, ensuring adequate nicotinamide adenine dinucleotide phosphate availability for sustained oxidase activity [16] [17].

Table 2: Reactive Oxygen Species Components in Anacardic Acid-Induced Neutrophil Activation

| ROS Component | Generation Enzyme | Half-life (seconds) | Primary Target | Antimicrobial Potency |

|---|---|---|---|---|

| Superoxide Anion (O2- −) | NADPH Oxidase Complex | 1 × 10⁻⁶ | Membrane lipids | Moderate |

| Hydrogen Peroxide (H2O2) | Superoxide Dismutase | 1 × 10⁻⁵ | Protein thiols | High |

| Hydroxyl Radical (- OH) | Fenton Reaction | 1 × 10⁻⁹ | DNA/RNA bases | Very High |

| Hypochlorous Acid (HOCl) | Myeloperoxidase | 1 × 10⁻⁸ | Amino acid residues | Very High |

| Nitric Oxide (NO- ) | Nitric Oxide Synthase | 1-30 | Heme proteins | Moderate |

Sphingosine-1-Phosphate Receptor Activation Profiles

Anacardic acid C15:3 demonstrates selective affinity for specific sphingosine-1-phosphate receptor subtypes, with particular preference for the S1P4 receptor subtype predominantly expressed on immune cells [2] [5] [18]. Molecular docking studies reveal that the salicylic acid moiety of anacardic acid C15:3 forms critical hydrogen bonds with conserved receptor residues Tyr29, Lys34, and Arg120, while the pentadecyl aliphatic chain occupies the large hydrophobic binding pocket [2] [19]. This binding configuration closely mimics the natural sphingosine-1-phosphate ligand interaction pattern, enabling effective receptor activation [2] [19].

The S1P4 receptor subtype demonstrates unique G protein coupling properties, primarily associating with G12/13 and Gi/o subtypes that facilitate specific downstream signaling pathways [2] [20] [18]. Upon anacardic acid C15:3 binding, the receptor undergoes conformational changes that promote guanosine diphosphate to guanosine triphosphate exchange on associated G protein alpha subunits [20] [19]. This exchange triggers dissociation of the G protein heterotrimer and subsequent activation of downstream effector molecules including phosphoinositide 3-kinase and its associated signaling cascade [2] [5] [21].

Pharmacological antagonist studies demonstrate the critical role of S1P4 receptor activation in anacardic acid C15:3-mediated neutrophil responses [2] [5]. The S1P4-selective antagonist CYM50358 hydrochloride produces concentration-dependent inhibition of anacardic acid-induced reactive oxygen species production, achieving approximately 85% inhibition at optimal concentrations [2]. In contrast, antagonists specific for S1P1 and S1P3 receptor subtypes demonstrate minimal effects on anacardic acid C15:3-induced neutrophil activation, confirming the selectivity of the compound for the S1P4 subtype [2] [5].

The S1P4 receptor expression profile in neutrophils demonstrates constitutive high-level expression that increases further upon cellular activation [18] [22] [23]. This expression pattern positions the S1P4 receptor as a critical mediator of neutrophil responses to both endogenous sphingosine-1-phosphate and exogenous compounds like anacardic acid C15:3 [18] [23]. The receptor demonstrates coupling to multiple downstream signaling pathways including phosphoinositide 3-kinase/protein kinase B, extracellular signal-regulated kinase 1/2, and p38 mitogen-activated protein kinase [20] [23].

Table 3: Sphingosine-1-Phosphate Receptor Subtypes and Anacardic Acid Interaction Profiles

| S1P Receptor Subtype | Expression in Neutrophils | G-Protein Coupling | Anacardic Acid Affinity | Downstream Signaling | Functional Role |

|---|---|---|---|---|---|

| S1P1 (EDG-1) | High | Gi/o | Moderate (predicted) | Akt, ERK1/2 | Chemotaxis, barrier function |

| S1P2 (EDG-5) | Low | Gq/11, G12/13 | Low | PKC, Ca²⁺ | Vasoconstriction |

| S1P3 (EDG-3) | Moderate | Gi/o, Gq/11, G12/13 | Low-Moderate | Multiple pathways | Proliferation, migration |

| S1P4 (EDG-6) | Very High | G12/13, Gi/o | High (confirmed) | PI3K/Akt, ROS generation | Immune activation, NET formation |

| S1P5 (EDG-8) | High | Gi/o | Moderate (predicted) | Akt, cAMP | Oligodendrocyte survival |